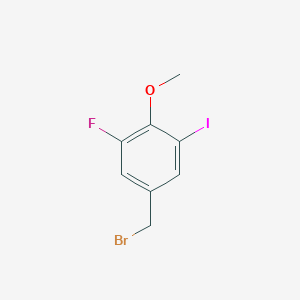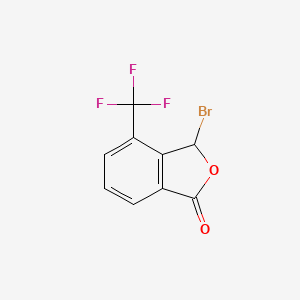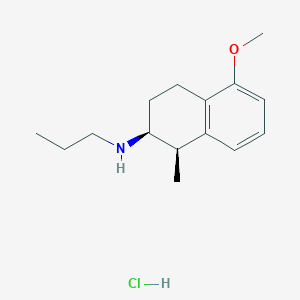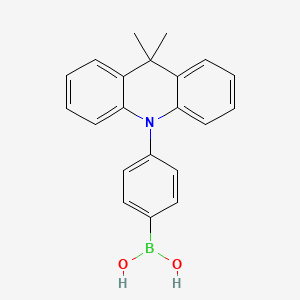
Bis(2-hydroxyethyl)ammonium bis(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate: is a complex chemical compound with the molecular formula C28H9F50O4P.C4H11NO2 . This compound is known for its unique structure, which includes a highly fluorinated alkyl chain, making it a subject of interest in various scientific fields.
Méthodes De Préparation
The synthesis of Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate involves the reaction of 1-Tetradecanol, 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluoro-, hydrogen phosphate with 2,2’-iminobis(ethanol) . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can alter the fluorinated alkyl chain, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where the fluorinated groups can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate has several scientific research applications:
Chemistry: Used as a surfactant due to its unique amphiphilic properties.
Biology: Investigated for its potential use in drug delivery systems because of its ability to interact with biological membranes.
Medicine: Explored for its antimicrobial properties and potential use in developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with molecular targets through its fluorinated alkyl chain. This interaction can disrupt biological membranes, leading to antimicrobial effects. The compound’s ability to form stable complexes with other molecules also plays a role in its effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl]phosphate stands out due to its highly fluorinated structure, which imparts unique properties such as:
Enhanced chemical stability: .
Superior resistance to extreme conditions: .
Improved interaction with biological membranes: .
Similar compounds include:
- Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-pentacosafluorotetradecyl]phosphate .
- Bis(2-Hydroxyethyl)Ammonium Bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-octacosafluoro-15-(trifluoromethyl)hexadecyl]phosphate .
These compounds share similar structures but differ in the length and degree of fluorination of their alkyl chains, which can affect their properties and applications.
Propriétés
Numéro CAS |
94231-56-8 |
|---|---|
Formule moléculaire |
C34H20F54NO6P |
Poids moléculaire |
1595.4 g/mol |
Nom IUPAC |
bis(2-hydroxyethyl)azanium;bis[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,14,14,14-tetracosafluoro-13-(trifluoromethyl)tetradecyl] phosphate |
InChI |
InChI=1S/C30H9F54O4P.C4H11NO2/c31-5(32,9(37,38)13(45,46)17(53,54)21(61,62)25(69,70)23(65,66)19(57,58)15(49,50)11(41,42)7(35,27(73,74)75)28(76,77)78)1-3-87-89(85,86)88-4-2-6(33,34)10(39,40)14(47,48)18(55,56)22(63,64)26(71,72)24(67,68)20(59,60)16(51,52)12(43,44)8(36,29(79,80)81)30(82,83)84;6-3-1-5-2-4-7/h1-4H2,(H,85,86);5-7H,1-4H2 |
Clé InChI |
PJCSMHUFJKMRFC-UHFFFAOYSA-N |
SMILES canonique |
C(COP(=O)([O-])OCCC(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.C(CO)[NH2+]CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)
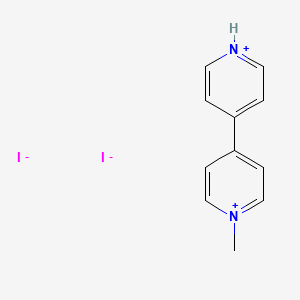

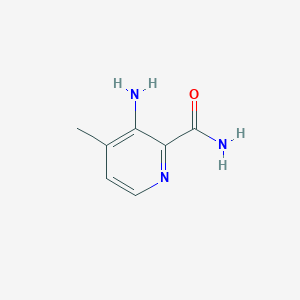
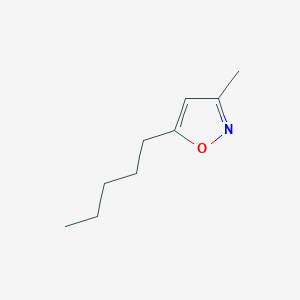
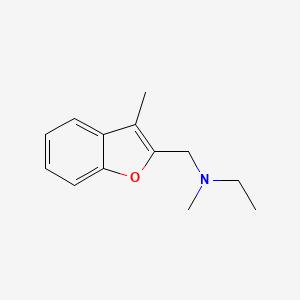
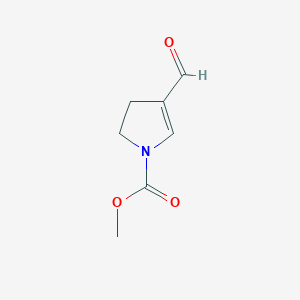

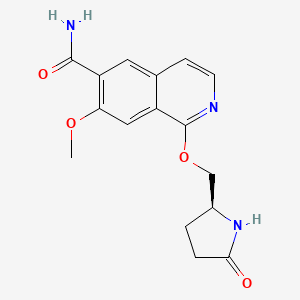
![5-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12859623.png)
